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Abstract

Deoxyinosine (dl), the deamination product of deoxyadenosine, represents a frequent non-
canonical nucleoside in DNA. While sometimes utilized as a "universal base" in molecular
biology applications, its presence in the genome is primarily a form of DNA damage with
mutagenic potential, capable of causing A:T to G:C transition mutations if unrepaired.[1][2] This
technical guide provides an in-depth examination of the molecular interactions between
deoxyinosine-containing DNA and various DNA binding proteins. The primary focus is on the
DNA repair machinery that recognizes and processes this lesion, particularly DNA glycosylases
and endonucleases, which are the principal proteins that interact with deoxyinosine. We will
explore the structural basis of recognition, the kinetics of enzymatic repair, and the impact of
DNA context on these interactions. Furthermore, the guide will touch upon the potential
implications of deoxyinosine for other DNA binding proteins, such as transcription factors.
Detailed experimental protocols for studying these interactions and quantitative binding data
are provided to aid researchers in this field.

Introduction: Deoxyinosine in the Genome

Deoxyinosine, the nucleoside of the purine base hypoxanthine (Hx), can arise in DNA through
two main pathways:
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e Spontaneous Deamination: The hydrolytic or nitrosative deamination of a deoxyadenosine
(dA) residue already incorporated into the DNA strand. This process is accelerated by factors
like high temperature and nitrosative stress.[2][3]

e Incorporation of dITP: The deamination of deoxyadenosine triphosphate (dATP) in the
nucleotide pool forms deoxyinosine triphosphate (dITP), which can then be erroneously
incorporated by DNA polymerases during replication, typically opposite a cytosine.[1][4]

Due to its ability to form stable base pairs with cytosine (I:C), deoxyinosine is recognized as
guanine by the replication machinery, leading to A:T - G:C transition mutations.[2] To
counteract this threat, cells have evolved sophisticated repair mechanisms centered around
proteins that specifically recognize and excise hypoxanthine from the DNA backbone.

Primary Interactors: DNA Repair Enzymes

The vast majority of documented interactions between deoxyinosine and proteins involve DNA
repair enzymes. These proteins recognize hypoxanthine as a lesion and initiate distinct repair
pathways to restore genomic integrity.

DNA Glycosylases and Base Excision Repair (BER)

The principal pathway for repairing deoxyinosine is the Base Excision Repair (BER) pathway,
initiated by a DNA glycosylase.[5] Human Alkyladenine DNA Glycosylase (AAG), also known as
MPG, is a monofunctional glycosylase with broad substrate specificity that efficiently
recognizes and excises hypoxanthine.[6][7]

Mechanism of Recognition and Excision by AAG: AAG scans the DNA for damage and, upon
encountering a lesion like hypoxanthine, employs a "base-flipping" mechanism.[1] The enzyme
flips the deoxyinosine nucleotide out of the DNA helix and into its active site.[8] Within the
active site, AAG catalyzes the hydrolytic cleavage of the N-glycosidic bond, releasing the free
hypoxanthine base and leaving behind an apurinic/apyrimidinic (AP) site.[3][9] This AP site is
then further processed by downstream BER enzymes, including AP Endonuclease 1 (APE1),
DNA polymerase, and DNA ligase, to restore the correct base.[8]
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Endonuclease V and Alternative Excision Repair (AER)

An alternative pathway for deoxyinosine repair is initiated by Endonuclease V (EndoV).[10]
Unlike glycosylases that cleave the base-sugar bond, EndoV is an endonuclease that nicks the
DNA backbone. E. coli EndoV hydrolyzes the second phosphodiester bond 3' to the
deoxyinosine lesion, leaving a 3'-hydroxyl and a 5'-phosphate.[11] This action creates a nick
that can be recognized by DNA polymerase |, which can then use its 3'->5' exonuclease activity
to remove the deoxyinosine before initiating repair synthesis.[12]

Interestingly, while bacterial EndoV acts on DNA, human Endonuclease V (hEndoV) shows a
strong preference for inosine-containing RNA substrates, suggesting a diverged function in
eukaryotes.[8] However, hEndoV does retain a minor activity on deoxyinosine-containing
DNA, particularly single-stranded DNA.[13]
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Impact on Transcription Factor Binding

The effect of deoxyinosine on the binding of sequence-specific proteins like transcription
factors (TFs) is less characterized than its interaction with repair enzymes. Since
deoxyinosine is structurally similar to and can be read as guanosine by cellular machinery, its
impact on TF binding is context-dependent.[14]

If a deoxyinosine replaces a deoxyadenosine at a position within a TF binding site where an A
is not critical for recognition, the effect may be minimal. However, if the substitution occurs at a
critical contact point, it could significantly alter binding affinity. For example, if a TF makes a
specific hydrogen bond with the N6-amino group of adenine, its replacement with the C6-keto
group of hypoxanthine would abolish this interaction, likely reducing binding affinity.
Conversely, if a G is preferred at that position, the substitution could potentially enhance
binding. Currently, comprehensive quantitative data (e.g., changes in Kd) for a wide range of
TFs encountering deoxyinosine in their binding sites are limited, representing an important
area for future research.[15][16]
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Quantitative Data on Deoxyinosine-Protein
Interactions

Quantifying the binding affinity and enzymatic efficiency is crucial for understanding the
specificity of these interactions. The following tables summarize available quantitative data.

Table 1: Single-Turnover Kinetic Parameters for Human AAG with Deoxyinosine[3]

Catalytic Efficiency

DNA Substrate
kmax (s™%) Kilz (nM) (kmax/Ki/2)
Context
(nM—*s™?)
Deoxyinosine paired
_ _ 0.046 + 0.002 190 + 30 0.00024
with Thymine (I-T)
Deoxyinosine in a
single-nucleotide 0.044 £ 0.002 305 0.0015

bulge

Data obtained from single-turnover kinetics experiments at 23 °C, pH 6.1. kmax represents the
maximal rate of excision, and Ki/z is the enzyme concentration at which half the maximal rate

is achieved, analogous to KM.[3]

Table 2: Qualitative Binding and Activity of Human Endonuclease V with Deoxyinosine[13]
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Relative Endonuclease

DNA Substrate Relative Binding Affinity o
Activity

Single-stranded DNA with | +++++ +++++
Double-stranded DNA with G/I

++++ ++++
mismatch
Double-stranded DNA with T/I

+++ +++
mismatch
Double-stranded DNA with A/l

++ ++
mismatch
Double-stranded DNA with C/I

+ +

pair

This table reflects the preferential order of binding and cleavage. The preference for catalytic
activity directly correlates with the binding affinity for the respective substrates.[13]

Experimental Protocols

Studying the interaction of proteins with deoxyinosine-containing DNA requires specific
biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of a protein to a specific DNA sequence, including one
containing deoxyinosine.

Click to download full resolution via product page
Methodology:
e Probe Preparation:

o Synthesize complementary oligonucleotides (typically 25-50 bp), with one strand
containing a deoxyinosine at the desired position.
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o Anneal the sense and antisense strands by heating to 95°C for 5 minutes in an annealing
buffer (e.g., 10 mM Tris-HCI pH 8.0, 50 mM NaCl, 1 mM EDTA) and then slowly cooling to
room temperature.[4]

o Label the 5' end of the annealed duplex using T4 polynucleotide kinase and [y-32P]ATP for
radioactive detection, or use commercially available fluorescently-labeled oligonucleotides
(e.g., IRDye®). Purify the labeled probe to remove unincorporated label.

» Binding Reaction:

o In afinal volume of 20 pL, combine the following in order: binding buffer (e.g., 20 mM
HEPES pH 7.6, 50 mM KCI, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.qg.,
1 pg poly(dIl-dC)) to reduce non-specific binding, and the purified protein of interest at
various concentrations.

o Incubate on ice for 10-15 minutes to allow non-specific interactions to occur.

o Add the labeled deoxyinosine-containing probe (e.g., 10-20 fmol, ~20,000 cpm) and
incubate at room temperature for 20-30 minutes.[4]

o For competition assays to prove specificity, add a 50-100 fold molar excess of unlabeled
“cold" probe to a parallel reaction before adding the labeled probe.

o Gel Electrophoresis and Detection:
o Add 2 uL of 6x loading buffer (e.g., 30% glycerol, 0.25% bromophenol blue, without SDS).
o Load samples onto a native 4-6% polyacrylamide gel in 0.5x TBE buffer.

o Run the gel at a constant voltage (e.g., 150-200 V) at 4°C until the dye front has migrated
appropriately.

o Dry the gel and expose it to X-ray film or a phosphorimager screen. Protein-DNA
complexes will migrate slower than the free probe, resulting in a "shifted" band.

DNase | Footprinting
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This technique identifies the specific DNA sequence a protein binds to by protecting it from
DNase | cleavage.

Methodology:

e Probe Preparation:

o Prepare a DNA fragment (100-300 bp) containing the putative binding site and the
deoxyinosine lesion.[2]

o Uniquely label one end of one strand using [y-32P]JATP and T4 polynucleotide kinase.[6]

o Purify the singly end-labeled probe.

» Binding and Digestion:

o Incubate the labeled probe with varying concentrations of the binding protein in a
footprinting buffer (e.g., 10 mM Tris-HCI pH 7.6, 4 mM MgClz, 1 mM CaClz, 150 mM KCI).
[6] Allow the binding to reach equilibrium (30-45 minutes at room temperature).

o Add a pre-determined, limiting amount of DNase | to each reaction and incubate for
exactly 1-2 minutes. The amount of DNase | should be titrated beforehand to achieve on
average one cut per DNA molecule in the absence of binding protein.[3]

o Stop the reaction by adding a stop solution (e.g., 0.6 M NH4OAc, 0.1 M EDTA, 20 pg/mL
sonicated salmon sperm DNA).[3]

e Analysis:

[e]

Purify the DNA fragments by phenol:chloroform extraction and ethanol precipitation.

(¢]

Resuspend the pellets in a formamide loading dye and run on a denaturing polyacrylamide
(sequencing) gel alongside a G+A sequencing ladder of the same probe.

(¢]

The region where the protein was bound will be protected from DNase | cleavage,
appearing as a "footprint” or a gap in the ladder of DNA fragments compared to the control
lane with no protein.
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Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics
(association rate, ka; dissociation rate, ke) and affinity (dissociation constant, Ke).[15]

Methodology:
e Chip Preparation and Ligand Immobilization:
o Use a streptavidin-coated sensor chip (e.g., Biacore CM5 chip with a streptavidin surface).

o Synthesize a 5'-biotinylated DNA duplex containing the deoxyinosine lesion. This will be
the "ligand".

o Immobilize the biotinylated DNA onto the sensor chip surface at a low density (to avoid
mass transport limitations) by injecting it over the activated flow cells.[16] One flow cell
should be left unmodified or immobilized with a control DNA to serve as a reference.

e Binding Analysis:

o Prepare a series of dilutions of the purified protein (the "analyte") in a suitable running
buffer (e.g., HBS-EP+ buffer). The concentration range should span at least 10-fold below
and 10-fold above the expected Ke.

o Inject the analyte solutions over the flow cells at a constant flow rate (e.g., 30-50 pL/min).
[16] The binding is measured in real-time as a change in resonance units (RU).

o After the association phase, switch back to running buffer to monitor the dissociation
phase.

o Between analyte injections, regenerate the chip surface with a pulse of a regeneration
solution (e.g., high salt buffer or low pH glycine) to remove all bound protein, if the
interaction is reversible.

o Data Analysis:

o The resulting sensorgrams (RU vs. time) are corrected for bulk refractive index changes
by subtracting the signal from the reference flow cell.
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o Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1
Langmuir binding) using the instrument's analysis software to determine the kinetic
constants ka and Ke.

o The equilibrium dissociation constant (Ke) is calculated as ke/Ka.

Conclusion and Future Directions

The interaction of deoxyinosine with DNA binding proteins is a critical aspect of genome
maintenance. The primary response to this lesion is orchestrated by DNA repair enzymes, most
notably the DNA glycosylase AAG, which initiates the highly efficient Base Excision Repair
pathway. The structural and kinetic data available underscore the exquisite sensitivity of these
enzymes to subtle changes in DNA structure. While the consequences of deoxyinosine on
repair pathways are well-documented, its impact on other DNA-protein interactions, such as
transcription factor binding, remains an under-explored frontier. Future studies employing
quantitative techniques like SPR and next-generation sequencing-based methods will be
invaluable in elucidating how this common DNA lesion modulates the broader landscape of
protein-DNA interactions, with potential implications for gene regulation, drug development, and
our understanding of mutagenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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